7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure integrates fused pyrazole and oxazine rings, substituted with methoxy and pentyloxy groups at specific positions. Such compounds are typically synthesized via multi-component reactions or stepwise functionalization, as seen in related pyrazolo-pyrimidine and pyrano-pyrazole derivatives .
Properties
Molecular Formula |
C30H34N2O5 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
7-methoxy-5-(3-methoxy-4-pentoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H34N2O5/c1-5-6-7-17-36-26-16-13-21(18-28(26)35-4)30-32-25(23-9-8-10-27(34-3)29(23)37-30)19-24(31-32)20-11-14-22(33-2)15-12-20/h8-16,18,25,30H,5-7,17,19H2,1-4H3 |
InChI Key |
VYYDVAPGLKTPON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves several steps. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the pentyloxyphenyl group: This step involves the substitution reaction where the pentyloxyphenyl group is attached to the core structure.
Chemical Reactions Analysis
7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest it may exhibit various biological activities. Research on similar compounds has indicated potential applications in:
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[1,5-c][1,3]benzoxazine can have significant anticancer properties. For instance, a related compound demonstrated IC50 values ranging from 7.84 to 16.2 µM against several cancer cell lines including MDA-MB-231 and U-87 MG . This suggests that 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine could be explored for similar therapeutic effects.
- Antimicrobial Properties : Compounds within this chemical class have been reported to exhibit antimicrobial activities. The unique substituents present in this compound may enhance its efficacy against various microbial strains.
Material Science
The unique heterocyclic structure of the compound also positions it for potential applications in material science:
- Polymer Development : The incorporation of such compounds into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research indicates that benzoxazines can be used to develop high-performance thermosetting resins with improved properties compared to traditional materials .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of pyrazolo[1,5-c][1,3]benzoxazine derivatives, compounds were synthesized and tested against various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxic effects, highlighting the importance of substituent placement on the benzene rings in modulating biological activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 12.5 |
| Compound B | U-87 MG | 15.0 |
| 7-Methoxy... | MCF-7 | TBD |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds revealed that specific derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study emphasized the role of methoxy and pentyloxy groups in enhancing solubility and bioactivity against pathogens .
Mechanism of Action
The mechanism of action of 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs.
- Lipophilicity : The pentyloxy chain (C₅H₁₁O) in the target compound may enhance membrane permeability relative to the shorter alkoxy or halogenated substituents in analogues .
- Synthetic Routes : Multi-component one-pot reactions dominate the synthesis of such heterocycles, though halogenated derivatives often require additional steps for functional group introduction .
Biological Activity
7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- Molecular Formula : C30H30N2O5
- Molecular Weight : 498.6 g/mol
- IUPAC Name : 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values of these derivatives suggest a promising application in treating infections caused by resistant strains .
Anticancer Properties
Several studies have indicated that pyrazolo derivatives may possess anticancer activity. For example, compounds exhibiting similar structural motifs have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. These effects are often attributed to the ability of the compounds to interfere with specific cellular signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Compounds related to 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation .
The precise mechanism of action for this compound remains under investigation; however, insights can be drawn from related compounds. The biological activity is believed to stem from:
- Inhibition of Enzymatic Activity : Similar pyrazole derivatives inhibit key enzymes involved in inflammatory responses and cancer cell growth.
- Interaction with Receptors : Potential interaction with various receptors involved in cell signaling pathways may modulate cellular responses leading to reduced inflammation or cancer cell proliferation.
Case Study 1: Antimicrobial Evaluation
A study focused on a related pyrazole derivative demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study utilized agar well diffusion methods to assess the efficacy and found that the compound exhibited lower MIC values compared to conventional antibiotics .
Case Study 2: Anticancer Activity
In another investigation involving a structurally similar compound, researchers reported that it induced apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential pathway through which 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine might exert anticancer effects .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
